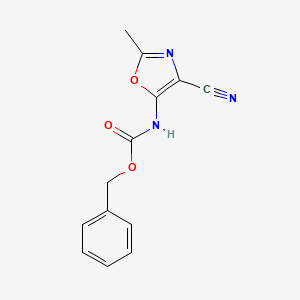
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and an ethanamine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or ethanol, and a catalyst like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is often purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Scientific Research Applications
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, it may inhibit certain enzymes by coordinating with the active site metal ion, thereby blocking substrate access . The bromine atom and ethanamine moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- 1-(5-fluoro-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- 1-(5-iodo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
Uniqueness
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10BrClN4 |
|---|---|
Molecular Weight |
241.52 g/mol |
IUPAC Name |
1-(5-bromo-2-methyltriazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9BrN4.ClH/c1-3(7)4-5(6)9-10(2)8-4;/h3H,7H2,1-2H3;1H |
InChI Key |
PXUPBQDIVLLOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(N=C1Br)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)

![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)




![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
